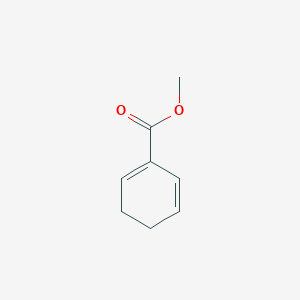
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester is an organic compound with the molecular formula C8H10O2. It is a derivative of cyclohexadiene, featuring a carboxylic acid ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester can be synthesized through several methods. One common approach involves the esterification of 1,5-cyclohexadiene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Ester derivatives
Applications De Recherche Scientifique
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 1,5-Cyclohexadiene-1-carboxylic acid, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the cyclohexadiene ring, which can undergo addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Cyclohexadiene-1-carboxylic acid, methyl ester: Similar structure but with different positional isomerism.
Methyl 1-cyclohexene-1-carboxylate: Another ester derivative with a different ring structure.
3-Cyclohexene-1-carboxylic acid, methyl ester: Similar ester functionality but with a different ring configuration.
Uniqueness
1,5-Cyclohexadiene-1-carboxylic acid, methyl ester is unique due to its specific ring structure and the position of the ester group. This configuration imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Propriétés
Numéro CAS |
40002-24-2 |
|---|---|
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
methyl cyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h3,5-6H,2,4H2,1H3 |
Clé InChI |
YCTXQIVXFOMZCV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


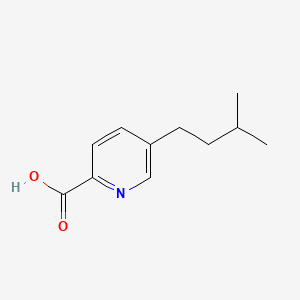
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)

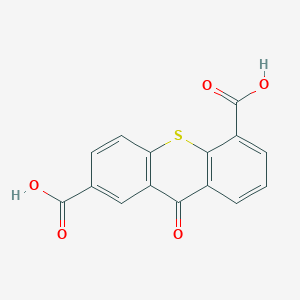



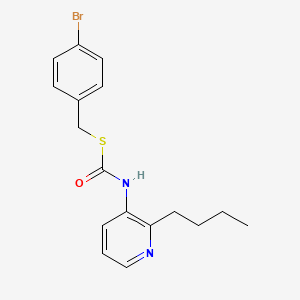
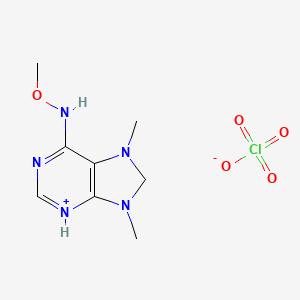

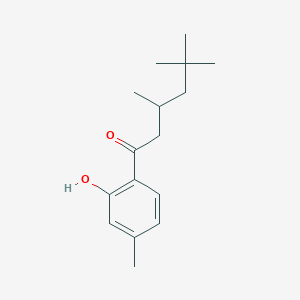
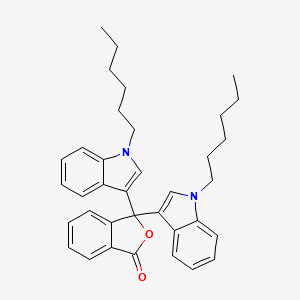
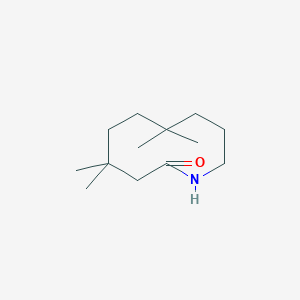
![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
